OVA-Q4H7 Peptide

Description

BenchChem offers high-quality OVA-Q4H7 Peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OVA-Q4H7 Peptide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

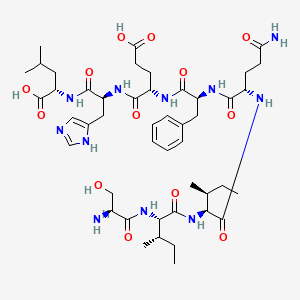

Molecular Formula |

C46H71N11O13 |

|---|---|

Molecular Weight |

986.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |

InChI Key |

JSPLLEYJDBBPSC-YYSZAHCJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Function of OVA-Q4H7 Peptide in T Cell Positive Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of T Cell Selection

The development of a functional and self-tolerant T cell repertoire is a cornerstone of the adaptive immune system. This process, occurring primarily in the thymus, involves a meticulous selection of developing T cells (thymocytes) based on the affinity of their T Cell Receptor (TCR) for self-peptide-Major Histocompatibility Complex (pMHC) molecules. Two critical checkpoints, positive and negative selection, determine the fate of a thymocyte.

-

Positive Selection: Ensures that T cells can recognize and interact with self-MHC molecules. Thymocytes with a TCR that binds with a sufficiently high affinity (but below the threshold for negative selection) to self-pMHC receive survival and differentiation signals. Those that fail to bind undergo death by neglect.[1][2]

-

Negative Selection: Eliminates T cells that bind too strongly to self-pMHC, thereby preventing potential autoimmunity.[1][2]

The "affinity model" of thymic selection posits that the strength of the TCR/pMHC interaction dictates the outcome. Altered Peptide Ligands (APLs) are synthetic peptides with modified amino acid sequences derived from an original epitope. They serve as invaluable tools to probe the affinity thresholds that govern T cell fate. The OVA-Q4H7 peptide, an APL of the chicken ovalbumin peptide (OVAp, SIINFEKL), has been instrumental in elucidating the lower affinity boundary required for positive selection of CD8+ T cells. This guide provides an in-depth analysis of the function of OVA-Q4H7, the experimental models used to study it, and the signaling pathways it influences.

OVA-Q4H7: A Low-Affinity Ligand for Positive Selection

OVA-Q4H7 (sequence: SIIQFEHL) is a variant of the immunodominant OVA peptide (SIINFEKL) recognized by the OT-I TCR in the context of the MHC class I molecule H-2Kb.[3] It is characterized as a low-affinity ligand for the OT-I TCR.[3][4] This property places it squarely in the affinity window that is too weak to induce robust negative selection but sufficient to mediate positive selection, making it an ideal tool for studying this developmental process.

In foundational experiments using OT-I TCR-transgenic mouse models, where thymocyte development is dependent on the interaction with the OVA peptide, Q4H7 consistently promotes the maturation of CD4-CD8+ T cells.[3] This contrasts sharply with high-affinity APLs like Q4R7 and the native OVAp, which induce widespread deletion (negative selection) of developing thymocytes.[3] The peptide T4 represents an intermediate-affinity ligand that sits at the threshold between positive and negative selection.[3][5]

Quantitative Analysis of OVA-Q4H7-Mediated T Cell Selection

The effects of different OVA peptide variants on thymocyte development have been quantified in various experimental systems. The tables below summarize key findings, primarily from studies using TAP1-deficient, OT-I/TCR-transgenic mice, which lack endogenous peptide presentation on MHC class I and thus provide a clean background to assess the impact of exogenously administered peptides.

Table 1: OVA Peptide Variants and Their Role in OT-I T Cell Selection

| Peptide | Sequence | Relative Affinity for OT-I TCR | Primary Outcome in Thymic Selection |

|---|---|---|---|

| OVAp | SIINFEKL | High | Negative Selection[3] |

| Q4 | SIIQFEKL | High | Negative Selection[3] |

| Q4R7 | SIIQFERL | High | Negative Selection (FTOC) / Positive Selection (in vivo)[3] |

| T4 | SIITFEKL | Intermediate | Threshold between Positive and Negative Selection[3][5] |

| Q4H7 | SIIQFEHL | Low | Positive Selection [3] |

| E1 | EIINFEKL | Low | Positive Selection[3] |

Table 2: Cellularity of Thymocyte and Peripheral T Cell Populations Following In Vivo Peptide Administration

| Peptide Administered | TCRhigh CD4-CD8+ Thymocytes (cells x 104) | Peripheral TCR+CD8+ Naive T Cells (cells x 104) |

|---|---|---|

| Control (PBS) | ~1.0 | ~2.5 |

| Q4H7 | ~2.5 | ~5.0 |

| T4 | ~10.0 | ~20.0 |

| Q4R7 | ~12.5 | ~22.5 |

Data are approximations derived from graphical representations in cited literature for illustrative purposes.[3]

These data highlight that while the low-affinity Q4H7 peptide can induce positive selection, it does so with lower efficiency compared to the intermediate-to-high affinity peptides T4 and Q4R7 in vivo, resulting in a smaller population of mature CD8+ T cells.[3]

Signaling Pathways in Q4H7-Mediated Positive Selection

The fate of a thymocyte is determined by the intracellular signals emanating from the TCR. The low-affinity interaction between the OT-I TCR and the Q4H7-Kb complex generates a specific signaling cascade.

-

Initiation: The binding of Q4H7-Kb to the TCR and its co-receptor CD8 leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains by the Src-family kinase Lck.[6][7]

-

Signal Propagation: This initiates a downstream cascade involving ZAP-70 and LAT.

-

Signal Quality and Duration: The critical difference between positive and negative selection lies in the quality and duration of the signal. Low-affinity interactions, like those with Q4H7, are thought to induce a weak but sustained signal. This leads to low-level, but prolonged, activation of the Ras-ERK-MAPK pathway.[7]

-

Outcome: This sustained, low-intensity signal is interpreted by the thymocyte as a survival and differentiation cue, leading to upregulation of survival proteins like Bcl-2 and the initiation of the maturation program into a single-positive CD8+ T cell.[7] In contrast, high-affinity ligands trigger a strong, rapid, and transient signal that activates additional pathways (like p38 and JNK) and pro-apoptotic factors, leading to deletion.[7]

Furthermore, the affinity of the selecting ligand tunes the future responsiveness of the mature T cell. T cells positively selected on higher-affinity ligands like T4 and Q4R7 exhibit greater responsiveness to subsequent TCR stimulation compared to those selected on the low-affinity Q4H7 peptide.[3] This "tuning" is reflected in the expression levels of the surface marker CD5, which correlates with the strength of the selecting interaction.[3]

Key Experimental Protocols

The study of OVA-Q4H7's function relies on specialized immunological techniques. Below are detailed methodologies for the core experiments.

Fetal Thymus Organ Culture (FTOC)

FTOC is an in vitro system that allows for the study of thymocyte development outside of the organism, providing a controlled environment to assess the effects of specific peptides.

Methodology:

-

Thymus Isolation: Euthanize a timed-pregnant (e.g., embryonic day 15) TAP1-deficient, OT-I/TCR-transgenic mouse. Aseptically dissect the fetal thymic lobes in a sterile culture medium (e.g., RPMI-1640).

-

Culture Setup: Place a 0.8 µm polycarbonate filter on a sterile gelfoam sponge saturated with culture medium in a 6-well plate.

-

Lobes Placement: Carefully place the isolated thymic lobes (2-3 per sponge) on top of the filter.

-

Peptide Addition: Add the OVA-Q4H7 peptide (or other control peptides like T4, Q4R7) to the culture medium at a predetermined concentration (e.g., 10 µM). Include a no-peptide control.

-

Incubation: Culture the lobes for 4-5 days in a humidified incubator at 37°C with 5% CO2.

-

Thymocyte Extraction: After incubation, gently disrupt the thymic lobes by passing them through a 70 µm cell strainer to create a single-cell suspension.

-

Analysis: Analyze the resulting thymocyte populations using multi-parameter flow cytometry to assess the percentages and absolute numbers of different developmental stages (e.g., CD4+CD8+, CD4+CD8-, CD4-CD8+).

In Vivo Peptide Administration and Analysis

This protocol assesses the effect of peptides on T cell selection within the complex environment of a living animal.

Methodology:

-

Animal Model: Use 4-week-old TAP1-deficient, OT-I/TCR-transgenic mice.

-

Peptide Preparation: Dissolve OVA-Q4H7 peptide (and controls) in sterile phosphate-buffered saline (PBS).

-

Administration: Inject each mouse intraperitoneally (i.p.) with 25-100 µg of the desired peptide in a 100 µl volume. A control group receives PBS only.

-

Time Course: House the mice under standard conditions. The peptide-induced selection is transient.

-

For thymic analysis, euthanize mice on day 4 or 5 post-injection.

-

For peripheral analysis (spleen, lymph nodes), euthanize mice on day 9 post-injection.[3]

-

-

Organ Harvest: Aseptically harvest the thymus, spleen, and lymph nodes.

-

Cell Suspension: Prepare single-cell suspensions from each organ by mechanical dissociation through a cell strainer. Perform red blood cell lysis on spleen samples.

-

Cell Counting: Count the total number of viable cells from each organ.

-

Analysis: Stain cells with fluorescently-labeled antibodies against surface markers (e.g., TCR-Vα2, CD8, CD4, CD44, CD62L, CD5) and analyze by flow cytometry to determine the cellularity of specific T cell populations.

References

- 1. Frontiers | Theories and Quantification of Thymic Selection [frontiersin.org]

- 2. immunobites.com [immunobites.com]

- 3. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T Cell Affinity Regulates Asymmetric Division, Effector Cell Differentiation, and Tissue Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

The Dichotomy of T-Cell Activation: An In-Depth Technical Guide to the Altered Peptide Ligand OVA-Q4H7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered peptide ligands (APLs) are synthetic analogs of native T-cell epitopes that have been modified at T-cell receptor (TCR) or major histocompatibility complex (MHC) contact residues.[1] These modifications can dramatically alter the nature of the T-cell response, leading to a spectrum of outcomes from full agonism to partial activation, anergy, or even antagonism. The study of APLs has been instrumental in dissecting the intricacies of T-cell activation and has opened new avenues for therapeutic intervention in autoimmunity, allergy, and cancer immunotherapy.[1][2][3] This guide focuses on a well-characterized APL, OVA-Q4H7, a variant of the immunodominant ovalbumin (OVA) peptide, to provide a comprehensive technical overview of its discovery, characteristics, and the experimental methodologies used to elucidate its function.

The Discovery and Characteristics of OVA-Q4H7

OVA-Q4H7 is an altered peptide ligand derived from the SIINFEKL (N4) peptide of chicken ovalbumin, a classical model antigen for studying CD8+ T-cell responses.[4][5] This peptide is presented by the MHC class I molecule H-2Kb and is recognized by the OT-I transgenic T-cell receptor. The nomenclature "Q4H7" signifies amino acid substitutions at positions 4 and 7 of the parent peptide. Specifically, in the context of related APL studies, these positions are critical for TCR interaction.

OVA-Q4H7 is classified as a low-affinity APL. While the high-affinity APL, Q4R7, has only a marginally higher affinity for the OT-I TCR (approximately 1.5-fold), this small difference translates into significant functional consequences for T-cell activation.[6] Low-affinity interactions, such as those mediated by OVA-Q4H7, are associated with a distinct T-cell response profile characterized by reduced proliferation and altered effector functions compared to high-affinity ligands.[6][7]

Quantitative Data on T-Cell Responses to OVA-Q4H7

The functional outcomes of T-cell engagement with OVA-Q4H7 have been quantitatively assessed in numerous studies. The following tables summarize key findings, comparing the effects of OVA-Q4H7 to the native OVA peptide and the high-affinity APL, Q4R7.

| Peptide Ligand | TCR Affinity (Relative) | T-Cell Proliferation (% of maximum) | Reference |

| OVA (SIINFEKL) | High | 100% | [7] |

| Q4R7 | High (~1.5x > Q4H7) | High | [6] |

| OVA-Q4H7 | Low | Reduced | [6][7] |

| Peptide Ligand | IFN-γ Production | CTL Lysis Activity | Reference |

| OVA (SIINFEKL) | High | High | [6] |

| Q4R7 | High | High | [6] |

| OVA-Q4H7 | Present but reduced | Efficient | [6] |

Experimental Protocols

T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines the methodology for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.[4][8][9][10]

Materials:

-

OT-I transgenic mice (source of naïve CD8+ T cells)

-

Splenocytes from C57BL/6 mice (as antigen-presenting cells, APCs)

-

Peptides: OVA (SIINFEKL), OVA-Q4H7, Q4R7

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

CFSE (5 mM stock in DMSO)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Anti-CD8 and Anti-CD45.1 antibodies (for flow cytometry)

-

96-well round-bottom plates

Procedure:

-

Isolation of OT-I T cells:

-

Harvest spleens and lymph nodes from OT-I mice.

-

Prepare a single-cell suspension.

-

Isolate CD8+ T cells using a negative selection kit to a purity of >90%.

-

-

CFSE Labeling:

-

Resuspend purified OT-I T cells at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete RPMI-1640 medium.

-

-

Preparation of APCs:

-

Prepare a single-cell suspension of splenocytes from C57BL/6 mice.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash and resuspend the splenocytes in complete RPMI-1640 medium.

-

-

Co-culture and Stimulation:

-

Plate 2 x 10^5 CFSE-labeled OT-I T cells per well in a 96-well round-bottom plate.

-

Add 2 x 10^5 APCs to each well.

-

Add the respective peptides (OVA, OVA-Q4H7, Q4R7) at a final concentration of 1 µM.

-

Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain with fluorescently labeled anti-CD8 and anti-CD45.1 antibodies.

-

Acquire data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.

-

Analyze the CFSE dilution profiles of the CD8+ CD45.1+ T-cell population to determine the percentage of divided cells and the number of cell divisions.

-

Cytotoxic T-Lymphocyte (CTL) Assay (Chromium-51 Release)

This protocol describes a standard method for measuring the cytotoxic activity of effector T cells.[1][5][11][12][13]

Materials:

-

Effector OT-I T cells (generated by in vitro stimulation with peptide-pulsed APCs for 5 days)

-

Target cells (e.g., EL4 cells, a murine lymphoma cell line)

-

Peptides: OVA (SIINFEKL)

-

Sodium Chromate (51Cr)

-

Complete RPMI-1640 medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 EL4 target cells in 100 µL of complete RPMI-1640 medium.

-

Add 100 µCi of 51Cr.

-

Incubate for 1 hour at 37°C, mixing every 15 minutes.

-

Wash the labeled target cells three times with 10 mL of complete RPMI-1640 medium to remove excess 51Cr.

-

Resuspend the cells at 1 x 10^5 cells/mL.

-

-

Peptide Pulsing of Target Cells:

-

Incubate the 51Cr-labeled EL4 cells with 1 µM OVA peptide for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

CTL Assay Setup:

-

Plate 1 x 10^4 51Cr-labeled, peptide-pulsed target cells per well in a 96-well V-bottom plate.

-

Add effector OT-I T cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Prepare control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate for 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Visualization

The affinity of the TCR-pMHC interaction dictates the quality and quantity of downstream signaling events. High-affinity ligands induce robust and sustained signaling, leading to strong T-cell activation. In contrast, low-affinity ligands like OVA-Q4H7 trigger a weaker and more transient signaling cascade.[14]

Differential Signaling by High- vs. Low-Affinity APLs

Upon TCR engagement, the Src-family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for ZAP-70, which is then also phosphorylated by Lck and becomes activated.[15][16][17][18][19] Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the Ras-ERK pathway, which is crucial for proliferation and effector function.[3][14][20][21][22]

Studies have shown that low-affinity APLs result in reduced or delayed phosphorylation of key signaling molecules such as Lck, ZAP-70, and ERK compared to high-affinity ligands.[14] This attenuated signaling provides a molecular basis for the observed differences in T-cell proliferation and cytokine production.

Experimental Workflow for APL Characterization

The following diagram illustrates the typical workflow for characterizing the effects of an altered peptide ligand like OVA-Q4H7 on T-cell responses.

Conclusion

The study of altered peptide ligands, exemplified by OVA-Q4H7, has provided profound insights into the quantitative and qualitative aspects of T-cell activation. The subtle yet critical differences in TCR affinity can lead to divergent biological outcomes, a principle that is now being harnessed for the development of novel immunotherapies. This technical guide has provided a comprehensive overview of the core concepts, quantitative data, and detailed experimental methodologies central to the investigation of APLs. The continued exploration of these synthetic ligands promises to further unravel the complexities of the immune system and pave the way for more precise and effective therapeutic interventions.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. bu.edu [bu.edu]

- 3. Antigen perception in T cells by long-term Erk and NFAT signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]

- 6. T Cell Affinity Regulates Asymmetric Division, Effector Cell Differentiation, and Tissue Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. mucosalimmunology.ch [mucosalimmunology.ch]

- 11. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 12. revvity.com [revvity.com]

- 13. mdpi.com [mdpi.com]

- 14. Lower Affinity T Cells are Critical Components and Active Participants of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phosphorylation of a Tyrosine Residue on Zap70 by Lck and Its Subsequent Binding via an SH2 Domain May Be a Key Gatekeeper of T Cell Receptor Signaling In Vivo [escholarship.org]

- 18. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 19. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 20. pnas.org [pnas.org]

- 21. TCR-mediated Erk activation does n ... | Article | H1 Connect [archive.connect.h1.co]

- 22. T Cell Receptor-Independent Basal Signaling via Erk and Abl Kinases Suppresses RAG Gene Expression | PLOS Biology [journals.plos.org]

Inducing Central T-Cell Tolerance with OVA-Q4H7 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Central tolerance is a critical mechanism preventing autoimmunity, primarily through the processes of positive and negative selection of developing T cells in the thymus. The affinity of the T-cell receptor (TCR) for self-peptide-MHC complexes dictates the fate of thymocytes. Low-affinity interactions mediate positive selection, allowing the survival and maturation of T cells with a functional TCR, while high-affinity interactions lead to negative selection, eliminating potentially autoreactive T cells. The OVA-Q4H7 peptide, a variant of the ovalbumin (OVA) peptide, serves as a valuable tool for studying these processes. As a low-affinity ligand for the OT-I TCR, OVA-Q4H7 has been shown to induce positive selection of CD8+ T cells, providing a model system to investigate the induction of central tolerance. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and signaling pathways associated with the use of OVA-Q4H7 to induce central tolerance.

Introduction to OVA-Q4H7 and Central Tolerance

The adaptive immune system must distinguish between self and non-self to mount effective responses against pathogens while avoiding autoimmune reactions. Central tolerance, established in the thymus, is the primary mechanism for achieving self-tolerance. During T-cell development, thymocytes are exposed to a diverse array of self-peptides presented by MHC molecules on thymic epithelial cells and dendritic cells. The outcome of this interaction is determined by the affinity of the TCR for the self-peptide-MHC complex.

-

Positive Selection: Thymocytes with TCRs that bind with low affinity to self-peptide-MHC complexes receive survival signals and are "positively selected" to mature. This ensures that the mature T-cell repertoire is MHC-restricted.

-

Negative Selection: Thymocytes with TCRs that bind with high affinity to self-peptide-MHC complexes are eliminated through apoptosis, a process known as "negative selection" or clonal deletion. This removes T cells with the potential to cause autoimmune disease.

The OVA-Q4H7 peptide (SIIQFEHL) is an altered peptide ligand (APL) of the immunodominant ovalbumin peptide SIINFEKL (OVA)[1]. It exhibits low affinity for the OT-I TCR, a transgenic TCR specific for the OVA peptide presented by the MHC class I molecule H-2Kb[2]. This characteristic makes OVA-Q4H7 a powerful tool to specifically study the mechanisms of positive selection and the induction of central tolerance in a controlled experimental setting. In contrast, the parental OVA peptide and variants like Q4R7 have high affinity and induce negative selection[2].

Quantitative Data on OVA Peptide Variants and T-Cell Selection

The differential effects of OVA peptide variants on thymocyte development and peripheral T-cell populations can be quantified. The following tables summarize key findings from studies using OT-I TCR transgenic mice, often on a TAP1-deficient background to prevent the presentation of endogenous peptides and isolate the effect of the administered peptide.

| Peptide Variant | Sequence | Affinity for OT-I TCR | Primary Effect on Thymocyte Selection | Reference |

| OVA-Q4H7 | SIIQFEHL | Low | Positive Selection | [2] |

| OVA-T4 | SIITFEKL | Intermediate | Threshold between Positive and Negative Selection | [2] |

| OVA-Q4R7 | SIIQFERL | High | Negative Selection | [2] |

| OVA (SIINFEKL) | SIINFEKL | High | Negative Selection | [2] |

Table 1: Characteristics of OVA Peptide Variants.

| Peptide Administered | Thymocyte Population | Time Point | Observation | Reference |

| OVA-Q4H7 | Mature TCR-Vα2high CD4−CD8+ | Day 4-5 | Increased cellularity (promotion of positive selection) | [2] |

| OVA-T4 | Mature TCR-Vα2high CD4−CD8+ | Day 4-5 | Significant increase in cellularity | [2] |

| OVA-Q4R7 | Mature TCR-Vα2high CD4−CD8+ | Day 4-5 | Significant increase in cellularity | [2] |

| OVA & Q4 | CD4+CD8+ | Day 2 | Loss of cells (negative selection) | |

| OVA-Q4H7 | CD4+CD8+ | - | No significant loss | [2] |

Table 2: Effects of In Vivo Peptide Administration on Thymocyte Populations in TAP1-deficient, OT-I/TCR-transgenic Mice.

| Peptide Administered | Peripheral T-Cell Population | Time Point | Observation | Reference |

| OVA-Q4H7 | TCR-Vα2+ CD8+ CD44lowCD62Lhigh (Naive) | Day 9 | Modest increase in cellularity | [2] |

| OVA-T4 | TCR-Vα2+ CD8+ CD44lowCD62Lhigh (Naive) | Day 9 | Significant increase in cellularity | [2] |

| OVA-Q4R7 | TCR-Vα2+ CD8+ CD44lowCD62Lhigh (Naive) | Day 9 | Significant increase in cellularity | [2] |

Table 3: Effects of In Vivo Peptide Administration on Peripheral Naive T-Cell Populations in TAP1-deficient, OT-I/TCR-transgenic Mice.

Experimental Protocols

In Vivo Peptide Administration for Induction of Central Tolerance

This protocol describes the in vivo administration of OVA-Q4H7 peptide to TAP1-deficient, OT-I/TCR-transgenic mice to study the induction of positive selection.

Materials:

-

OVA-Q4H7 peptide (lyophilized)

-

Sterile, endotoxin-free phosphate-buffered saline (PBS)

-

TAP1-deficient, OT-I/TCR-transgenic mice (4-6 weeks old)

-

Sterile syringes and needles

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized OVA-Q4H7 peptide in sterile PBS to a stock concentration of 1 mg/mL. Ensure complete dissolution by gentle vortexing. Further dilute the stock solution with sterile PBS to the desired final concentration for injection. A typical final concentration is 0.25-1 mg/mL.

-

Animal Handling: Handle mice in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Peptide Injection: Inject each mouse intraperitoneally (i.p.) with 25-100 µg of the OVA-Q4H7 peptide in a total volume of 100 µL of PBS.[3] The exact dose may need to be optimized for specific experimental goals.

-

Time Course Analysis: Analyze thymocyte and peripheral T-cell populations at various time points post-injection. Key time points for observing effects on positive selection in the thymus are typically 4-5 days, while effects on peripheral T-cell populations are often observed around day 9.[3]

Flow Cytometry Analysis of Thymocyte and Peripheral T-Cell Populations

This protocol outlines the procedure for preparing and analyzing single-cell suspensions from the thymus and spleen to assess the effects of OVA-Q4H7 administration.

Materials:

-

FACS buffer (PBS with 1-2% FBS and 0.02% sodium azide)

-

Red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer)

-

70 µm cell strainers

-

Fluorochrome-conjugated antibodies against mouse:

-

CD4

-

CD8

-

TCR-Vα2

-

CD44

-

CD62L

-

CD69

-

-

Flow cytometer

Procedure:

-

Tissue Harvest: Euthanize mice at the desired time point and aseptically harvest the thymus and spleen.

-

Preparation of Single-Cell Suspensions:

-

Thymus: Gently disrupt the thymus between two frosted glass slides or by passing it through a 70 µm cell strainer to create a single-cell suspension in FACS buffer.

-

Spleen: Mechanically disrupt the spleen using a syringe plunger against a 70 µm cell strainer into a petri dish containing FACS buffer.

-

-

RBC Lysis (Spleen): Pellet the spleen cell suspension by centrifugation, discard the supernatant, and resuspend the pellet in RBC lysis buffer for 5 minutes at room temperature. Quench the lysis by adding an excess of FACS buffer and centrifuge again.

-

Cell Counting and Staining:

-

Resuspend the cell pellets in FACS buffer and perform a cell count.

-

Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.

-

Add the antibody cocktail (pre-titrated for optimal concentrations) to each well and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with FACS buffer by centrifugation and resuspension.

-

Data Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on live, single cells, and then identify thymocyte and peripheral T-cell subsets based on the expression of the stained markers.

Signaling Pathways and Visualizations

Signaling Pathway of Low-Affinity TCR Engagement in Positive Selection

The low-affinity interaction of the OVA-Q4H7 peptide with the OT-I TCR on double-positive (DP) thymocytes initiates a signaling cascade that promotes survival and differentiation, characteristic of positive selection. This is in contrast to the strong, sustained signaling induced by high-affinity ligands that leads to negative selection. A key feature of positive selection signaling is a sustained, low-level activation of the ERK MAP kinase pathway.[2][4]

Low-affinity TCR signaling pathway in positive selection.

Experimental Workflow for Studying OVA-Q4H7 Induced Central Tolerance

The following diagram illustrates the overall experimental workflow for investigating the effects of OVA-Q4H7 on T-cell development and tolerance induction.

Experimental workflow for OVA-Q4H7 central tolerance study.

Conclusion

The OVA-Q4H7 peptide is an invaluable reagent for dissecting the molecular and cellular mechanisms of central T-cell tolerance. Its low affinity for the OT-I TCR provides a specific and reproducible model for studying positive selection in the thymus. By utilizing the experimental frameworks and understanding the signaling pathways detailed in this guide, researchers can further elucidate the intricate processes that shape the T-cell repertoire and maintain immune homeostasis. This knowledge is fundamental for the development of novel therapeutic strategies for autoimmune diseases and for advancing our understanding of T-cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. A requirement for sustained ERK signaling during thymocyte positive selection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A requirement for sustained ERK signaling during thymocyte positive selection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure of OVA-Peptide Complexed with H-2Kb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure and binding characteristics of ovalbumin (OVA)-derived peptides complexed with the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb. While a crystal structure for the specific OVA-Q4H7 (SIIQFEHL) peptide is not publicly available, this document focuses on the well-characterized and structurally resolved complex of H-2Kb with the immunodominant OVA peptide, SIINFEKL (OVA-8). The structural details, binding kinetics, and thermodynamic properties of the SIINFEKL/H-2Kb complex serve as a critical reference for understanding the principles of peptide-MHC interactions and their implications for T-cell recognition and immunotherapy. This guide includes a summary of key quantitative data, detailed experimental protocols for the characterization of such complexes, and visualizations of experimental workflows.

Introduction

The presentation of antigenic peptides by MHC class I molecules is a cornerstone of the adaptive immune response against intracellular pathogens and tumors. The H-2Kb molecule is a key murine MHC class I allotype, and its interaction with peptides derived from the chicken ovalbumin protein is a widely used model system in immunology. The octameric peptide SIINFEKL (residues 257-264 of ovalbumin) is the immunodominant epitope recognized by CD8+ T cells in the context of H-2Kb. Understanding the molecular details of this interaction is crucial for the rational design of vaccines and T-cell-based immunotherapies.

This guide will focus on the structural and biophysical data available for the H-2Kb/SIINFEKL complex as a proxy for understanding the binding of other OVA-derived peptides, such as OVA-Q4H7 (SIIQFEHL), to H-2Kb.

Structural Overview of the H-2Kb/SIINFEKL Complex

The crystal structure of the H-2Kb/SIINFEKL complex has been solved and is available in the Protein Data Bank (PDB) under accession codes 1VAC and 3P9L .[1] These structures reveal the canonical MHC class I fold, with the H-2Kb heavy chain composed of three extracellular domains (α1, α2, and α3) non-covalently associated with the light chain, β2-microglobulin (β2m).

The peptide-binding groove is formed by the α1 and α2 domains and cradles the SIINFEKL peptide in an extended conformation. The binding of the peptide is stabilized by a network of hydrogen bonds and van der Waals interactions between the peptide backbone and side chains, and the residues lining the binding groove of H-2Kb.

Key Peptide-MHC Interactions

The interaction between SIINFEKL and H-2Kb is characterized by specific anchor residues on the peptide that fit into corresponding pockets within the MHC binding groove. For H-2Kb, the primary anchor residues are at position 5 (P5) and the C-terminus (P8).

-

P5 (Phenylalanine): The bulky aromatic side chain of Phenylalanine at position 5 is deeply buried in the C pocket of the H-2Kb groove.

-

P8 (Leucine): The C-terminal Leucine residue is anchored in the F pocket.

Secondary anchor residues, such as Isoleucine at P2, also contribute to the stability of the complex by interacting with the B pocket.[2] The interplay between primary and secondary anchor residues is a key determinant of peptide binding affinity and stability.[2]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of OVA-derived peptides with H-2Kb.

Table 1: Crystallographic Data for H-2Kb/SIINFEKL Complex

| PDB ID | Resolution (Å) | R-work | R-free | Peptide Sequence |

| 1VAC | 2.5 | 0.194 | 0.281 | SIINFEKL |

| 3P9L | 2.0 | 0.186 | 0.243 | SIINFEKL |

Data sourced from the Protein Data Bank.

Table 2: Binding and Stability Data for SIINFEKL interaction with H-2Kb

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ~10 nM | Flow Cytometry | [3] |

| Complex Half-life (t½) | High | MHC Stability Assay | [3] |

Note: Quantitative thermodynamic and kinetic data from techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are often context-dependent and can be found in the primary literature. The high affinity and stability are well-established for this interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the structural and functional characterization of peptide-MHC complexes.

Protein Expression and Purification

The H-2Kb heavy chain and β2-microglobulin are typically expressed as inclusion bodies in E. coli. The proteins are then purified and refolded in the presence of the synthetic peptide.

Protocol:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with plasmids encoding the H-2Kb heavy chain and human β2m. Induce protein expression with IPTG.

-

Inclusion Body Isolation: Lyse the cells and wash the inclusion bodies to remove cellular debris.

-

Solubilization: Solubilize the inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

-

Refolding: Slowly dilute the denatured proteins into a refolding buffer containing the synthetic SIINFEKL peptide, L-arginine (to prevent aggregation), and a redox shuffling system (e.g., reduced and oxidized glutathione).

-

Purification: Purify the refolded pMHC complex using size-exclusion and ion-exchange chromatography.

X-ray Crystallography

Determining the three-dimensional structure of the pMHC complex is achieved through X-ray crystallography.

Protocol:

-

Crystallization Screening: Screen a range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

-

Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known MHC structure as a search model), and refine the atomic model against the experimental data.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of the peptide-MHC interaction.

Protocol:

-

Chip Preparation: Immobilize one of the binding partners (e.g., the H-2Kb molecule) onto a sensor chip.

-

Binding Analysis: Flow the other binding partner (the peptide) at various concentrations over the chip surface and measure the change in the refractive index, which is proportional to the amount of bound analyte.

-

Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

MHC-Peptide Stability Assay

The stability of the pMHC complex is a key determinant of its immunogenicity.

Protocol:

-

Complex Formation: Incubate purified, empty H-2Kb molecules with a saturating concentration of the peptide of interest.

-

Dissociation Induction: Induce peptide dissociation, for example, by incubating the complex at 37°C.

-

Quantification: At various time points, measure the amount of remaining intact pMHC complex. This can be done using an ELISA-based assay with a conformation-specific antibody or by flow cytometry if the complexes are bead-bound.

-

Half-life Calculation: Plot the percentage of remaining complex against time and fit the data to a one-phase decay model to calculate the half-life (t½) of the complex.

Signaling and Logical Relationships

The formation of a stable pMHC complex on the surface of an antigen-presenting cell (APC) is the initiating event for CD8+ T cell activation.

Conclusion

The H-2Kb/SIINFEKL complex is a cornerstone model for studying the structural and biophysical basis of T-cell immunity. The detailed understanding of its structure, binding kinetics, and stability provides a robust framework for the development of novel immunotherapies. While the specific structural details of the OVA-Q4H7/H-2Kb complex remain to be elucidated, the principles derived from the study of the SIINFEKL complex offer valuable insights for predicting its binding mode and functional consequences. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers in the field of immunology and drug development.

References

- 1. rcsb.org [rcsb.org]

- 2. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of OVA-Q4H7 Peptide in Thymocyte Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the OVA-Q4H7 peptide, an altered peptide ligand derived from ovalbumin, and its critical role as a tool in the study of thymocyte development. We will explore its mechanism of action, its influence on T-cell receptor signaling, and its differential impact on positive and negative selection within the thymus. This document consolidates key quantitative data, details common experimental protocols, and provides visual representations of the underlying biological processes.

Introduction: Altered Peptide Ligands and the Study of Thymic Selection

Thymocyte development is a finely tuned process governed by the interaction between the T-cell receptor (TCR) on developing T-cells and self-peptide-MHC (pMHC) complexes expressed on thymic epithelial cells. The affinity of this interaction dictates the fate of the thymocyte: low-affinity interactions lead to survival and maturation (positive selection), while high-affinity interactions result in apoptosis (negative selection) to eliminate potentially auto-reactive cells.

Altered peptide ligands (APLs) are synthetic peptides with specific amino acid substitutions that modify their affinity for the TCR. They are invaluable tools for dissecting the signaling thresholds that control thymocyte fate. The OVA-Q4H7 peptide is a low-affinity variant of the chicken ovalbumin peptide (OVAp; SIINFEKL) presented by the MHC class I molecule, H-2Kb. It is frequently used in the OT-I TCR transgenic mouse model, where all T-cells express a TCR specific for the OVAp/H-2Kb complex. In this system, Q4H7 serves as a canonical weak agonist, reliably inducing positive selection, while higher-affinity variants act as strong agonists that trigger negative selection.[1]

Mechanism of Action: TCR Affinity and Signal Transduction

The interaction of the TCR with a pMHC complex initiates a phosphorylation cascade that determines the cell's fate. The strength and duration of this signal are critical.

-

Low-Affinity Interaction (e.g., OVA-Q4H7): A low-affinity ligand like Q4H7 results in transient binding to the TCR. This generates a weak but sustained intracellular signal, sufficient to activate survival pathways and promote differentiation into a mature T-cell. This process is characteristic of positive selection.[1]

-

High-Affinity Interaction (e.g., OVAp): A high-affinity ligand like the native OVAp forms a stable complex with the TCR, leading to a strong and prolonged signal. This robust signal activates apoptotic pathways, leading to the elimination of the thymocyte, a hallmark of negative selection.[1]

The core signaling pathway is initiated by the phosphorylation of ITAMs within the CD3 subunits by the kinase Lck.[2] This creates docking sites for ZAP-70, which in turn phosphorylates adaptor proteins like LAT and SLP-76, leading to the activation of downstream pathways such as the Ras/MAPK pathway.[1][2] The intensity of this cascade dictates whether the cell lives or dies.

Quantitative Data: Peptide Affinity and Thymocyte Selection

The differential effects of OVA-Q4H7 and other OVAp variants have been quantified in various studies, primarily through in vitro Fetal Thymic Organ Culture (FTOC) and in vivo peptide administration. The data consistently demonstrates a correlation between TCR-pMHC affinity and thymocyte fate.

| Peptide Variant | Relative Affinity for OT-I TCR | Primary Outcome in OT-I Thymocytes | Reference |

| OVAp (SIINFEKL) | High | Negative Selection (Apoptosis) | [1] |

| Q4 | High | Negative Selection (Apoptosis) | [1] |

| Q4R7 | High | Negative Selection (Apoptosis) | [1] |

| T4 | Intermediate | Threshold between Positive & Negative Selection | [1][3] |

| Q4H7 | Low | Positive Selection (Maturation) | [1] |

| E1 | Low | Positive Selection (Maturation) | [1] |

Table 1: Correlation between peptide affinity and thymocyte selection outcome. This table summarizes the observed effects of different OVA peptide variants on OT-I thymocyte development.

In FTOC experiments, lobes cultured with low-affinity peptides like Q4H7 show an increase in the number of mature CD8+ single-positive thymocytes, whereas culture with high-affinity peptides leads to a profound depletion of CD4+CD8+ double-positive thymocytes.[1]

Key Experimental Protocols: Fetal Thymic Organ Culture (FTOC)

FTOC is a cornerstone technique that allows for the study of thymocyte development in a controlled, ex vivo environment that preserves the thymic architecture.[4] It is the primary method used to assess the impact of peptides like OVA-Q4H7.

Objective: To assess the effect of OVA-Q4H7 peptide on the positive selection of OT-I TCR transgenic thymocytes.

Materials:

-

Fetal thymi from OT-I TCR transgenic mice (embryonic day 15-17)

-

Culture medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

2-deoxyguanosine (dGuo) for thymocyte depletion (optional)

-

OVA-Q4H7 peptide (and other control peptides)

-

Sterile filters (0.45 µm) on which to place thymic lobes

-

6-well culture plates

-

Flow cytometry antibodies (anti-CD4, -CD8, -TCR Vα2, etc.)

Methodology:

-

Thymus Isolation: Aseptically dissect thymic lobes from E15-E17 OT-I mouse embryos.

-

Depletion (Optional): To remove endogenous thymocytes and study the development of a new cohort, incubate lobes in medium containing 1.35 mM 2-deoxyguanosine for 5-7 days.[5][6]

-

Culture Setup: Place the thymic lobes (either fresh or dGuo-treated) on top of a sterile filter floating on the surface of the culture medium in a 6-well plate.

-

Peptide Addition: Add the OVA-Q4H7 peptide to the culture medium at a predetermined concentration (e.g., 10 µM). Set up parallel cultures with high-affinity peptides (e.g., OVAp) as a negative selection control and a no-peptide condition as a baseline control.

-

Incubation: Culture the lobes for 4-7 days at 37°C in a 5% CO2 incubator.

-

Thymocyte Harvesting: Gently disaggregate the thymic lobes by passing them through a fine mesh screen to create a single-cell suspension.

-

Flow Cytometry Analysis: Stain the harvested thymocytes with fluorescently-labeled antibodies against cell surface markers (CD4, CD8, TCR) to analyze the different thymocyte populations.

-

Data Analysis: Quantify the absolute numbers and percentages of CD4-CD8+ (mature CD8 T-cells), CD4+CD8+ (double-positive), and other populations. Compare the results from the Q4H7-treated lobes to the controls.

Conclusion and Future Directions

The OVA-Q4H7 peptide is an essential reagent for probing the mechanisms of thymocyte selection. Its well-characterized low affinity for the OT-I TCR provides a reliable model for inducing positive selection, allowing for direct comparison with high-affinity peptides that trigger negative selection. This system has been instrumental in defining the concept of "TCR signal strength" and its role in determining cell fate.

For drug development professionals, understanding how to modulate TCR signaling is of paramount importance. The principles learned from studying APLs like Q4H7 can inform the design of peptide-based immunotherapies, vaccines, and strategies for immune tolerance induction. Future research may focus on the downstream transcriptional and epigenetic changes induced by weak versus strong TCR signals and how these might be therapeutically manipulated to enhance or suppress T-cell responses in disease.

References

- 1. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Coreceptors and TCR Signaling – the Strong and the Weak of It [frontiersin.org]

- 3. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fetal thymic organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Fetal Thymic Organ Culture (FTOC) Optimized for Gamma-Delta T Cell Studies | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Binding Affinity of OVA-Q4H7 Peptide and the OT-I T-Cell Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the altered peptide ligand OVA-Q4H7 and the OT-I T-cell receptor (TCR). It delves into the quantitative binding affinity, the experimental methodologies used to determine this affinity, and the downstream signaling events following engagement. This information is critical for researchers in immunology, oncology, and drug development who are leveraging the OT-I model system to understand T-cell activation, tolerance, and to develop novel immunotherapies.

Core Concepts: The OVA-Q4H7 Peptide and the OT-I TCR

The OT-I mouse model is a cornerstone of immunological research, providing a nearly monoclonal population of CD8+ T cells that express a transgenic TCR specific for the chicken ovalbumin (OVA) peptide SIINFEKL (residues 257-264) presented by the MHC class I molecule H-2Kb.[1][2] This system allows for the precise study of T-cell responses to a defined antigen.

The OVA-Q4H7 peptide , with the amino acid sequence SIIQFEHL , is a variant of the cognate SIINFEKL peptide.[3][4][5] It is characterized as a low-affinity ligand for the OT-I TCR.[6] Despite its weaker binding, OVA-Q4H7 plays a significant role in the positive selection of OT-I T cells in the thymus, a critical process for establishing a functional and self-tolerant T-cell repertoire.[6] In peripheral T-cell responses, ligands with varying affinities can elicit different functional outcomes, making the study of altered peptide ligands like Q4H7 essential for understanding the nuances of T-cell activation.[7][8]

Quantitative Binding Affinity

The binding affinity of the OT-I TCR for the OVA-Q4H7 peptide presented by H-2Kb has been a subject of study, with a consensus that it represents a low-affinity interaction. This contrasts with the high-affinity binding of the original SIINFEKL peptide. The equilibrium dissociation constant (KD) is a key metric used to quantify this binding affinity, with a higher KD value indicating lower affinity.

Recent studies have provided revised and more accurate measurements of these interactions. The quantitative data for the binding of various OVA peptide variants to the OT-I TCR are summarized below.

| Peptide Variant | Sequence | Apparent KD (μM) a | Active pMHC KD (μM) b |

|---|---|---|---|

| Q4H7 | SIIQFEHL | 516.6 | 556.9 |

| V4 | SIIVFEKL | 648.5 | 794.1 |

| G4 | SIIGFEKL | 680.7 | 941.8 |

| K4 | SIIKFEKL | 2053 | 2694 |

| VSV | RGYVYQGL | 1582 | 3103 |

a The apparent KD of OT-I binding to both active and inactive pMHC.[9] b The KD of OT-I binding only to active pMHC.[9]

Experimental Protocols for Measuring Binding Affinity

The determination of TCR-pMHC binding kinetics and affinity relies on sensitive biophysical techniques. Surface Plasmon Resonance (SPR) is a widely used and powerful method for these measurements.[10][11][12]

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (e.g., soluble TCR) to a ligand (e.g., pMHC complex) immobilized on a sensor surface in real-time. The change in mass on the sensor surface upon binding is detected as a change in the refractive index, which is proportional to the amount of bound analyte.

Detailed Methodology:

-

Protein Expression and Purification:

-

The extracellular domains of the OT-I TCR (alpha and beta chains) are expressed, typically in E. coli as inclusion bodies, and then refolded.[13]

-

The MHC class I heavy chain (H-2Kb) and beta-2-microglobulin are also expressed and refolded in the presence of the OVA-Q4H7 peptide.[13]

-

Both the soluble TCR and the pMHC complexes are purified using chromatography techniques such as anion exchange and size exclusion chromatography.[13]

-

-

Immobilization of pMHC on the Sensor Chip:

-

A sensor chip with a carboxymethylated dextran surface is activated.

-

A capturing molecule, such as neutravidin, is coupled to the activated surface.

-

Biotinylated pMHC (OVA-Q4H7/H-2Kb) complexes are then injected over the surface and are captured by the neutravidin.[14]

-

-

Binding Analysis:

-

A series of dilutions of the soluble OT-I TCR are prepared in a suitable running buffer (e.g., HBS-EP).

-

The TCR dilutions are injected sequentially over the immobilized pMHC surface.

-

The association and dissociation of the TCR are monitored in real-time, generating a sensorgram.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD) is then calculated as the ratio of koff to kon (KD = koff/kon).

-

OT-I TCR Signaling Pathway

The engagement of the OT-I TCR by the OVA-Q4H7/H-2Kb complex, even with its low affinity, initiates a cascade of intracellular signaling events that ultimately lead to T-cell activation. While the fundamental components of the TCR signaling pathway are conserved, the strength and duration of the signal, influenced by the binding affinity, can modulate the downstream response.

Key Signaling Events:

-

TCR Engagement and Co-receptor Binding: The TCR recognizes the pMHC complex, and the CD8 co-receptor binds to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction.

-

Initiation of Kinase Activity: This binding event brings the Src family kinase Lck into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ chains of the TCR complex. Lck then phosphorylates these ITAMs.[15][16]

-

Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70. Once recruited, ZAP-70 is also phosphorylated and activated by Lck.[16]

-

Formation of the LAT Signalosome: Activated ZAP-70 phosphorylates key adaptor proteins, most notably the Linker for Activation of T cells (LAT). This leads to the recruitment of a large signaling complex, or "signalosome," which includes proteins like SLP-76, GADS, and PLCγ1.[17]

-

Downstream Signaling Cascades: The LAT signalosome activates several downstream pathways:

-

PLCγ1 Pathway: PLCγ1 cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates Protein Kinase C (PKC) and the Ras-MAPK pathway, leading to the activation of the transcription factors NF-κB and AP-1. IP3 triggers the release of intracellular calcium stores, which in turn activates the transcription factor NFAT via the phosphatase calcineurin.[16]

-

PI3K Pathway: The PI3K pathway is also activated, leading to the production of PIP3 and the activation of Akt, which is crucial for T-cell survival, proliferation, and metabolic programming.[18]

-

These signaling cascades culminate in the transcriptional activation of genes that drive T-cell proliferation, differentiation into effector cells, and cytokine production.

Conclusion

The interaction between the OVA-Q4H7 peptide and the OT-I TCR serves as a critical model for understanding how T cells respond to low-affinity antigens. The quantitative biophysical data, coupled with a detailed understanding of the experimental protocols and signaling pathways, provides a robust framework for researchers. This knowledge is paramount for the rational design of T-cell-based immunotherapies, where modulating TCR affinity can be a key strategy to enhance efficacy while minimizing off-target effects and autoimmunity. The continued study of such altered peptide ligands will undoubtedly yield further insights into the fundamental principles of T-cell recognition and activation.

References

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. OVA-Q4H7 Peptide, pQ4H7, SIIQFEHL, OVA (257-264) Variant - 1 mg [anaspec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. OVA-Q4H7 Peptide, pQ4H7, SIIQFEHL, OVA (257-264) Variant - 1 mg, Unconjugated, 986.2, 1 mg | Labscoop [labscoop.com]

- 6. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T Cell Affinity Regulates Asymmetric Division, Effector Cell Differentiation, and Tissue Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Parallel Measurements of Hundreds of TCR/pMHC Affinities Using The Carterra Surface Plasmon Resonance Technology - Carterra [carterra-bio.com]

- 11. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determining T-cell receptor binding orientation and Peptide-HLA interactions using cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering the Binding Properties of the T Cell Receptor:Peptide:MHC Ternary Complex that Governs T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Frontiers | Optical sensing and control of T cell signaling pathways [frontiersin.org]

- 18. TCR signaling requirements for activating T cells and for generating memory - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nuances of T-Cell Activation: A Technical Guide to Low-Affinity TCR Ligands like OVA-Q4H7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the world of low-affinity T-cell receptor (TCR) ligands, using the well-characterized OVA-Q4H7 peptide as a central example. Understanding the interactions of these ligands is critical for advancing our knowledge of T-cell activation, immune tolerance, and the development of novel immunotherapies. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the recognition of low-affinity antigens.

Core Concepts: TCR Affinity and T-Cell Activation

The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. The strength of this interaction, termed affinity, is a critical determinant of the subsequent T-cell response. High-affinity interactions, typically with foreign peptides, lead to robust T-cell activation, proliferation, and effector functions. Conversely, low-affinity interactions, which are common for self-peptides, are crucial for T-cell development and maintaining self-tolerance. Altered peptide ligands (APLs), such as the OVA variants discussed herein, are invaluable tools for dissecting the precise relationship between TCR affinity and T-cell fate.

The OVA peptide (SIINFEKL) presented by the MHC class I molecule H-2Kb is a potent agonist for the OT-I TCR, a transgenic TCR specific for this complex. Variants of the OVA peptide, such as Q4H7 (SIIQFEHL), have been engineered to modulate the affinity of this interaction, thereby providing a model system to study the consequences of low-affinity TCR engagement.

Quantitative Data Summary

The binding kinetics of various OVA peptide variants to the OT-I TCR have been characterized primarily using Surface Plasmon Resonance (SPR). This technique measures the association (on-rate, kon) and dissociation (off-rate, koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon). A higher KD value indicates lower affinity.

| Peptide Variant | Sequence | Affinity (KD) | On-rate (kon) (M-1s-1) | Off-rate (koff) (s-1) | Functional Outcome (OT-I T-cells) |

| OVA (N4) | SIINFEKL | High (~6 µM) | ~1.5 x 104 | ~9 x 10-2 | Strong agonist, Negative selection |

| Q4R7 | SIIQFERL | High | Not consistently reported | Not consistently reported | Strong agonist, Negative selection |

| T4 | SIITFEKL | Intermediate | Not consistently reported | Not consistently reported | Weak agonist, Threshold for positive/negative selection |

| Q4H7 | SIIQFEHL | Low | Not consistently reported | Not consistently reported | Weak agonist, Positive selection |

| G4 | SIIGFEKL | Low | Slower than OVA | Longer than OVA | Weak agonist |

| E1 | EIINFEKL | Very Low | Not consistently reported | Not consistently reported | Positive selection |

Note: The precise KD values for these interactions can vary between studies due to different experimental conditions. The functional outcomes are generally consistent across the literature.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for TCR-pMHC Interaction Analysis

This protocol outlines the general steps for measuring the binding kinetics of soluble OT-I TCR to immobilized OVA-pMHC complexes.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Soluble, purified OT-I TCR

-

Biotinylated, purified H-2Kb-OVA peptide variants (e.g., OVA, Q4H7)

-

Streptavidin

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

-

Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

-

Streptavidin Immobilization: Activate the sensor surface with a 1:1 mixture of NHS and EDC. Inject streptavidin to achieve a density of ~2000-3000 response units (RU). Deactivate remaining active groups with ethanolamine.

-

Ligand Capture: Inject the biotinylated H-2Kb-peptide complexes over the streptavidin-coated surface to capture the ligand. Aim for a capture level that will yield a maximal analyte binding response (Rmax) of approximately 50-100 RU to minimize mass transport limitations.

-

Analyte Injection: Inject a series of concentrations of soluble OT-I TCR over the ligand-captured surface. Use a range of concentrations that span the expected KD value (e.g., 0.1 to 10 times the KD). Include a zero-concentration (buffer only) injection for double referencing.

-

Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the TCR from the pMHC.

-

Regeneration: If necessary, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.

T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol describes how to measure the proliferation of OT-I T-cells in response to stimulation with OVA peptide variants.

Materials:

-

OT-I transgenic mice

-

Spleen and lymph nodes from OT-I mice

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a wild-type mouse

-

OVA peptide variants (e.g., OVA, Q4H7)

-

Complete RPMI-1640 medium

-

Flow cytometer

Methodology:

-

OT-I T-cell Isolation: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Isolate CD8+ T-cells using a negative selection kit.

-

CFSE Staining: Resuspend the isolated OT-I T-cells at 1-10 x 106 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete medium. Wash the cells twice.

-

Co-culture Setup: Plate APCs (e.g., 2 x 105 cells/well) in a 96-well plate. Add the desired concentration of OVA peptide variants. Add CFSE-labeled OT-I T-cells (e.g., 1 x 105 cells/well).

-

Incubation: Culture the cells for 3-4 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Intracellular Cytokine Staining (ICS) for IFN-γ Production

This protocol details the detection of intracellular IFN-γ in OT-I T-cells following stimulation.

Materials:

-

Stimulated OT-I T-cells (from a co-culture as described above)

-

Brefeldin A (protein transport inhibitor)

-

Fixation/Permeabilization buffer

-

Fluorescently labeled antibodies against CD8 and IFN-γ

-

Flow cytometer

Methodology:

-

Restimulation and Protein Transport Inhibition: Six hours prior to the end of the co-culture, add Brefeldin A to the wells to a final concentration of 1-3 µg/mL. This traps cytokines intracellularly.

-

Surface Staining: Harvest the cells and stain for the surface marker CD8 with a fluorescently labeled antibody.

-

Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.

-

Intracellular Staining: Add the fluorescently labeled anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.

-

Flow Cytometry Analysis: Wash the cells and acquire them on a flow cytometer.

-

Data Analysis: Gate on the CD8+ T-cell population and quantify the percentage of IFN-γ positive cells.

Western Blot for TCR Signaling Proteins

This protocol provides a general framework for detecting the phosphorylation of key signaling molecules downstream of the TCR.

Materials:

-

OT-I T-cells

-

APCs pulsed with OVA peptide variants

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies against phospho-CD3ζ, phospho-ZAP-70, and phospho-Lck, as well as total protein controls.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Methodology:

-

T-cell Stimulation: Co-culture OT-I T-cells with peptide-pulsed APCs for various short time points (e.g., 0, 2, 5, 10 minutes).

-

Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

The engagement of the TCR by a pMHC ligand initiates a complex signaling cascade. The affinity of this interaction significantly influences the kinetics and magnitude of these downstream events.

TCR Signaling Pathway

Upon TCR engagement, the co-receptors CD4 or CD8 bring the Src-family kinase Lck into proximity with the CD3 complex. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of the CD3 chains, particularly CD3ζ. This phosphorylation creates docking sites for another tyrosine kinase, ZAP-70.

With high-affinity ligands, this process is efficient, leading to robust ZAP-70 recruitment and subsequent phosphorylation by Lck, which fully activates ZAP-70. Activated ZAP-70 then phosphorylates downstream adaptor proteins like LAT and SLP-76, initiating multiple signaling cascades that culminate in T-cell activation, proliferation, and effector function.

In the case of low-affinity ligands like OVA-Q4H7, the initial TCR-pMHC interaction is more transient. This can lead to weaker or more transient phosphorylation of ITAMs, reduced recruitment and activation of ZAP-70, and consequently, a dampened downstream signal. This quantitative difference in signaling is thought to be a key mechanism by which T-cells discriminate between self and foreign antigens.

Caption: Simplified TCR signaling cascade upon pMHC engagement.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram illustrates the key steps in a CFSE-based T-cell proliferation assay.

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Conclusion

The study of low-affinity TCR ligands like OVA-Q4H7 is fundamental to understanding the quantitative and qualitative aspects of T-cell activation. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers in immunology and drug development. By precisely modulating TCR affinity, we can gain deeper insights into the mechanisms governing immune responses, which is essential for the rational design of vaccines and immunotherapies that can either enhance or temper T-cell activity as desired.

An In-depth Technical Guide to the Immunological Properties of the OVA-Q4H7 Peptide Variant

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide and its variants are critical tools in immunological research, providing a model system to dissect the intricacies of T-cell activation, tolerance, and memory. Among these variants, the OVA-Q4H7 peptide has emerged as a valuable probe for understanding the effects of low-affinity T-cell receptor (TCR) engagement. This technical guide provides a comprehensive overview of the immunological properties of the OVA-Q4H7 peptide, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

The OVA-Q4H7 peptide is an altered peptide ligand (APL) of the immunodominant H-2Kb-restricted OVA epitope, SIINFEKL (N4). The sequence of OVA-Q4H7 is SIIQFEHL [1][2][3]. This seemingly minor change in the peptide sequence has profound consequences for its interaction with the OT-I TCR, a transgenic T-cell receptor specific for the OVA257-264 peptide presented by the MHC class I molecule H-2Kb.

Immunological Properties of OVA-Q4H7

The defining characteristic of OVA-Q4H7 is its low affinity for the OT-I TCR. This property places it in a unique category of APLs that are capable of inducing distinct T-cell responses compared to high-affinity ligands.

T-Cell Development and Selection

In the thymus, the affinity of the TCR for self-peptide-MHC complexes dictates the fate of developing T-cells. The OVA-Q4H7 peptide has been shown to promote the positive selection of OT-I CD8+ T-cells[4]. In contrast, higher-affinity peptides like Q4R7 and the native OVAp induce negative selection, leading to the deletion of self-reactive thymocytes[4]. This positions OVA-Q4H7 as a valuable tool for studying the molecular thresholds that govern T-cell repertoire formation.

Peripheral T-Cell Activation and Function

In the periphery, the low affinity of OVA-Q4H7 for the OT-I TCR translates to a weaker T-cell activation profile compared to its high-affinity counterparts. Immunization with OVA-Q4H7 results in lower expression of activation markers such as CD25 and CD69, and reduced T-cell proliferation[5].

Despite the diminished proliferative response, T-cells stimulated with OVA-Q4H7 are not inert. They are capable of differentiating into effector cells that produce interferon-gamma (IFN-γ) and exhibit cytotoxic T-lymphocyte (CTL) function in vivo[5]. However, the magnitude of these effector responses is generally lower and the subsequent contraction phase of the T-cell response may occur earlier compared to stimulation with high-affinity ligands[5]. This phenomenon of a "curtailed" T-cell response to low-affinity antigens has significant implications for vaccine development and understanding immune responses to suboptimal epitopes[6].

Quantitative Data Summary

The following tables summarize the available quantitative data on the immunological properties of the OVA-Q4H7 peptide variant in comparison to other relevant OVA peptides.

| Peptide Variant | Sequence | Relative Affinity for OT-I TCR | T-Cell Proliferation | IFN-γ Production | In Vivo Cytotoxicity |

| OVA (N4) | SIINFEKL | High | Vigorous | High | High |

| Q4R7 | SIIQFERL | High (~1.5-fold > Q4H7) | Vigorous | High | High |

| OVA-Q4H7 | SIIQFEHL | Low | Reduced | Present | Present |

| T4 | SIITFEKL | Intermediate | Intermediate | Intermediate | Intermediate |

| V4 | SIIVFEKL | Very Low | Very Low | Low | Low |

Table 1: Comparative Immunological Effects of OVA Peptide Variants.

| Parameter | OVA-Q4H7 | Q4R7 | Reference |

| T-cell/APC Conjugate Formation | Low | ~10-fold higher than Q4H7 | [5] |

| Induction of Diabetes in RIP-OVA mice | Unable to induce | Induces diabetes | [5] |

| Thymocyte Selection | Positive Selection | Negative Selection | [4] |

Table 2: Functional Outcomes of T-cell Stimulation with OVA-Q4H7 vs. Q4R7.

Experimental Protocols

In Vivo T-Cell Activation and Proliferation Assay

This protocol describes the adoptive transfer of OT-I T-cells into recipient mice, followed by immunization with the OVA-Q4H7 peptide to assess T-cell activation and proliferation.

Materials:

-

OT-I transgenic mice (CD45.1 or other congenic marker)

-

Recipient mice (e.g., C57BL/6)

-

OVA-Q4H7 peptide (lyophilized)

-